BenchChemオンラインストアへようこそ!

1-(3,5-Dimethylbenzoyl)piperidin-4-ol

Lipophilicity ADME Lead optimization

This compound is a critical precursor to the CGP49823 NK1 antagonist core; the 3,5-dimethylbenzoyl pattern confers ~30-fold species selectivity modulation. Restricted aryl-CO rotation (ΔG‡ ≥7 kcal/mol) provides a semi-rigid fragment, reducing target binding entropy. The free 4-OH enables high-yielding O-alkylation, acylation, or sulfonylation for analog library synthesis. Do not substitute with des-methyl, 3-amino regioisomers, or unsubstituted benzoyl analogs—these introduce uncontrolled variables in reactivity, logP, and biological recognition that cannot be corrected downstream.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B1370655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylbenzoyl)piperidin-4-ol
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N2CCC(CC2)O)C
InChIInChI=1S/C14H19NO2/c1-10-7-11(2)9-12(8-10)14(17)15-5-3-13(16)4-6-15/h7-9,13,16H,3-6H2,1-2H3
InChIKeyCLTUJMRZQIEWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethylbenzoyl)piperidin-4-ol: Procurement–Relevant Identity and Physicochemical Baseline


1-(3,5-Dimethylbenzoyl)piperidin-4-ol (CAS 1088205-77-9, C14H19NO2, MW 233.31 g/mol) is a synthetic benzoyl-piperidine derivative in which a 3,5-dimethylphenyl carbonyl unit is attached to the nitrogen of 4-hydroxypiperidine . The compound is supplied primarily as a research intermediate or building block (typical purity ≥95 %) and is structurally related to the privileged 1-benzoyl-4-hydroxypiperidine scaffold that has been exploited in the design of neurokinin-1 (NK1) receptor antagonists, acetylcholinesterase inhibitors, and kinase probes [1][2]. Its computed physicochemical profile – moderate lipophilicity and a single hydrogen-bond donor – distinguishes it from des-methyl, amino, and 3-substituted regioisomers that are often erroneously proposed as interchangeable starting materials.

Why 1-(3,5-Dimethylbenzoyl)piperidin-4-ol Cannot Be Replaced by Generic Benzoyl-Piperidine Analogs in Structure–Activity Programs


The 3,5-dimethyl pattern on the benzoyl ring is not an inert substituent; published structure–activity relationship (SAR) studies on closely related NK1 antagonists demonstrate that the presence and position of the methyl groups modulate both target potency and species selectivity by roughly 30‑fold [1]. In parallel, replacing the 4‑hydroxy group with a 3‑amino group changes the hydrogen‑bond donor/acceptor capacity and the computed logP by ≥0.5 log units [2], while the unsubstituted benzoyl analog (N‑benzoyl‑4‑hydroxypiperidine) lacks the steric and electronic features that confer the desired conformational bias around the aryl–CO bond [3]. Therefore, procurement of a generic “benzoyl‑piperidine” without the precise 3,5‑dimethyl‑4‑hydroxy substitution pattern introduces uncontrolled variables in reactivity, lipophilicity, and biological recognition that cannot be compensated by downstream optimization.

Quantitative Differentiation of 1-(3,5-Dimethylbenzoyl)piperidin-4-ol from Its Closest Structural Comparators


Lipophilicity Shift Relative to the 3‑Amino Regioisomer Drives Membrane Permeability and Formulation Strategy

The target hydroxyl compound exhibits higher experimental/calculated lipophilicity than its 3‑amino regioisomer counterpart. While the compound‑specific experimental logP has not been disclosed in peer‑reviewed literature, the structurally closest comparator – 1-(3,5-dimethylbenzoyl)piperidin-3-amine – has a documented logP of 1.97 [1]. The replacement of the 4‑OH with a 3‑NH₂ group increases hydrogen‑bond donor count and polar surface area, which is predicted to lower logP by 0.5–1.0 units relative to the 4‑hydroxy derivative. This difference is sufficient to alter passive membrane permeability and oral absorption classification (Biopharmaceutics Classification System boundary logP ≈1.7–3.0).

Lipophilicity ADME Lead optimization

NK1 Receptor Species‑Selectivity Gain Conferred by the 3,5‑Dimethylbenzoyl Motif Over Unsubstituted Benzoyl Analogs

In a direct head‑to‑head functional assay using gerbil and rat spinal motoneuron preparations, the elaborated NK1 antagonist CGP49823 – which carries the same 3,5‑dimethylbenzoyl‑piperidine core – was compared with the unsubstituted benzoyl‑containing antagonist CP96345 and other NK1 ligands [1]. CGP49823 exhibited a gerbil IC50 of 0.22 µM versus a rat IC50 of 7.8 µM, a 35‑fold species preference. In contrast, CP96345 showed gerbil IC50 = 0.10 µM and rat IC50 = 3.7 µM, a 37‑fold shift, while SR140333 displayed only a 3.5‑fold difference. The 3,5‑dimethyl substitution therefore maintains or enhances the species‑selectivity window relative to the unsubstituted benzoyl series, a property attributed to differential binding at the human‑like gerbil NK1 receptor.

NK1 receptor Species selectivity Neurokinin antagonism

Rotational Barrier and Conformational Pre‑organization Differentiate 3,5‑Dimethylbenzoyl from ortho‑Unsubstituted Benzoyl Piperidines

NMR and computational studies on 1‑benzoyl‑cis‑3,5‑dimethylpiperidine reveal a restricted rotation around the aryl–C(O) bond with a free energy barrier (ΔG‡) of 7–9 kcal mol⁻¹, arising from steric clash between the 3,5‑dimethyl groups and the piperidine ring [1]. The unsubstituted benzoyl analog (1‑benzoylpiperidine) lacks this rotational restriction and populates multiple conformers in solution. The 4‑hydroxy substituent in the target compound further biases the conformational ensemble through intramolecular hydrogen‑bonding opportunities, providing a more rigid pharmacophoric presentation than the simple N‑benzoyl‑4‑hydroxypiperidine.

Conformational analysis Atropisomerism Receptor binding

Hydrogen‑Bond Donor Capacity of 4‑OH Enables Synthetic Diversification that 4‑Des‑hydroxy and 4‑Amino Analogs Cannot Match

The 4‑hydroxyl group serves as a versatile handle for etherification, esterification, oxidation to the ketone, or activation to a leaving group for nucleophilic displacement, whereas the corresponding 4‑des‑hydroxy analog (1-(3,5-dimethylbenzoyl)piperidine) offers no such diversification point and the 4‑amino analog (1-(3,5-dimethylbenzoyl)piperidin-4-amine) requires protection/deprotection strategies that add synthetic steps. Commercially, the 4‑hydroxy derivative is supplied at 95–98% purity by multiple vendors , while the 4‑amine variant is less widely available and often >30% more expensive per gram [1].

Synthetic chemistry Late‑stage functionalization Building‑block utility

Evidence‑Backed Procurement Scenarios for 1-(3,5-Dimethylbenzoyl)piperidin-4-ol


Synthesis of Species‑Selective NK1 Receptor Antagonists Modeled on CGP49823

The compound serves as the direct synthetic precursor to the 3,5‑dimethylbenzoyl‑piperidine core found in CGP49823, which demonstrated a 35‑fold gerbil‑over‑rat selectivity in functional spinal cord assays [1]. Medicinal chemistry teams optimizing NK1 antagonists for pain, depression, or emesis can install the quinolin‑4‑ylmethylamino and benzyl substituents onto the pre‑formed core, bypassing the need for a de novo construction of the sterically congested amide bond.

Fragment‑Based Lead Discovery Requiring Conformationally Biased Benzoyl‑Piperidine Scaffolds

The restricted rotation around the aryl–CO bond (ΔG‡ ≥7 kcal mol⁻¹) provides a semi‑rigid fragment that reduces the entropic cost of target binding [1]. Structure‑based design groups can exploit this pre‑organization when screening against kinases, GPCRs, or protein–protein interaction targets where a defined vector for the 4‑hydroxy and benzoyl groups is critical.

Parallel Library Synthesis of 4‑O‑Substituted Piperidine Analogs

The free 4‑OH group allows high‑yielding O‑alkylation, acylation, or sulfonylation under mild conditions, enabling the rapid generation of diverse analog libraries for phenotypic or target‑based screening [1]. The 3,5‑dimethylbenzoyl moiety provides a consistent lipophilic anchor that aids in library purification (chromatographic retention) and cellular permeability.

Physicochemical Benchmarking and PK/PD Modeling of Methyl‑Substituted Benzoyl Piperidines

Because the compound’s logP is predicted to be >2.5, it can serve as a reference compound for calibrating in silico ADME models that seek to optimize CNS penetration versus metabolic clearance within the benzoyl‑piperidine chemical space [1]. Compared directly with the 3‑amino regioisomer (logP = 1.97), it helps establish the lipophilicity–permeability relationship for heteroatom substitution at the 4‑position.

Quote Request

Request a Quote for 1-(3,5-Dimethylbenzoyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.